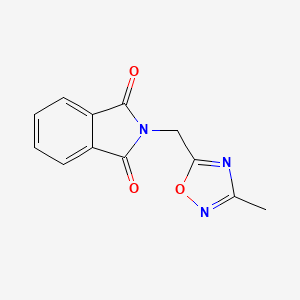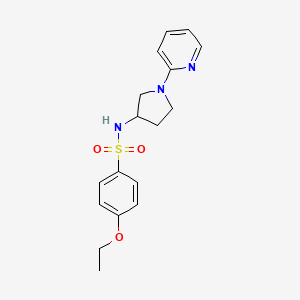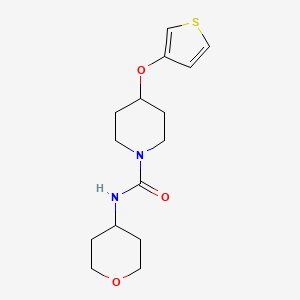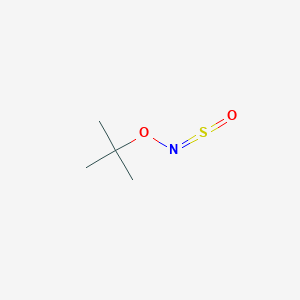
2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves complex chemical reactions. For instance, the development of an effective method for synthesizing related compounds such as 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been achieved through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, showcasing the intricate steps involved in synthesizing these compounds (Tkachuk et al., 2020).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using various spectroscopic techniques. For example, the structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione was thoroughly analyzed using 1D, COSY, and HSQC 2D NMR spectroscopy, providing insights into the molecular architecture and confirming the identity of synthesized compounds (Dioukhane et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds bearing the isoindoline-1,3-dione framework is noteworthy. For instance, the reaction of various 2-methyl oxazolines with chlorocarbonyl isocyanate to yield bicyclic oxazolino- or thiazolino[3,2-c]pyrimidin-5,7-dione derivatives exemplifies the versatile chemical reactivity of these compounds, which can be further applied to synthesize more complex molecules (Pontillo & Chen, 2005).
Physical Properties Analysis
The physical properties of such compounds are often studied through crystallography and spectroscopic techniques. For example, X-ray powder diffraction data for a closely related compound provided detailed insights into its crystal structure, which is crucial for understanding the compound's physical characteristics (Zheng et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds with an isoindoline-1,3-dione backbone are of significant interest. Studies such as the investigation of hydration and structure on the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry, provide valuable information on the compound's behavior under various conditions, highlighting its chemical stability and reactivity patterns (Yosefdad et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Development of Synthesis Methods : A study detailed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcasing a new approach through thermal heterocyclization, highlighting the compound's potential as a starting material for related chemical entities V. Tkachuk, T. Lyubchuk, T. Tkachuk, O. Hordiyenko, 2020.
NMR Spectroscopy Characterization : Research on the structural characterization of similar isoindoline-1,3-dione derivatives using 1D, COSY, and HSQC 2D NMR spectroscopy provides insights into the molecular structure, aiding in the identification and analysis of these compounds Khadim Dioukhane, Younas Aouine, A. Nakkabi, S. Boukhssas, H. Faraj, A. Alami, 2021.
Corrosion Inhibition
- Evaluation as Corrosion Inhibitors : A study synthesized aza-pseudopeptides, including derivatives of isoindoline-1,3-dione, and evaluated their efficacy in inhibiting mild steel corrosion in acidic media, demonstrating the compound's potential in corrosion protection applications R. Chadli, A. ELherri, H. Elmsellem, M. Elazzouzi, N. Merad, A. Aouniti, B. Hammouti, J. K. Mulengi, A. Zarrouk, 2017.
Molecular Docking and Bioactivity
- Molecular Docking and Antioxidant Activity : Isoindoline-1,3-dione derivatives were synthesized and screened for bioactivity, including molecular docking, cytotoxicity against HeLa, and antioxidant activity evaluation. One derivative showed promising antioxidant activity and potential for further research in bioactive compound development Palanichamy Santhosh Kumar, K. B. Kumar, A. Obadiah, Suluvoy Jagadish Kumar, R. Mohanapriya, Arulappan Durairaj, S. Ramanathan, S. Vasanthkumar, 2019.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-diones, have been shown to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It’s worth noting that the compound contains an oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The presence of an intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures has been observed , which could potentially influence its interaction with its targets.
Result of Action
Compounds with similar structures have shown diverse chemical reactivity and promising applications .
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .
Eigenschaften
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-7-13-10(18-14-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVLZGFCNPXMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)


![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)



![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)